molecular formula C18H14F3N3O2S B3018645 2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226459-30-8

2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B3018645
CAS No.: 1226459-30-8
M. Wt: 393.38
InChI Key: LJEOUQIFMADGHY-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a multifunctional imidazole derivative characterized by three distinct substituents:

  • 3-Nitrophenyl group at position 5, contributing electron-withdrawing properties and influencing redox activity.
  • 3-(Trifluoromethyl)phenyl group at position 1, known for its metabolic stability and ability to modulate steric and electronic effects.

Its synthesis likely involves multi-step reactions, such as cyclocondensation of aldehydes with diamines, followed by functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c1-2-27-17-22-11-16(12-5-3-8-15(9-12)24(25)26)23(17)14-7-4-6-13(10-14)18(19,20)21/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEOUQIFMADGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological properties, synthesis, and therapeutic potential of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • An imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms.
  • An ethylthio group that may enhance solubility and biological activity.
  • A nitrophenyl substituent, which can contribute to its reactivity and interaction with biological targets.
  • A trifluoromethyl group that may influence the compound's electronic properties and lipophilicity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazole Core : This can be achieved through condensation reactions between appropriate precursors.
  • Introduction of Functional Groups : The ethylthio and trifluoromethyl groups are introduced via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)
2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazoleTBD (To Be Determined)
Streptomycin (Control)28-32 mm

Anti-inflammatory Activity

Imidazole derivatives have been evaluated for their anti-inflammatory effects. In one study, certain derivatives exhibited up to 58% inhibition in inflammation models with minimal gastrointestinal irritation . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Imidazole compounds are also being investigated for their anticancer properties. Some studies have reported that specific imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways relevant to inflammation or cancer progression.

Case Studies

Several studies have highlighted the pharmacological potential of imidazole derivatives:

  • Study on Antimicrobial Activity : Jain et al. synthesized a series of imidazole compounds and evaluated their antimicrobial effects. Compounds with similar structures to 2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole showed promising results against various pathogens .
  • Anti-inflammatory Evaluation : A study reported that certain imidazole derivatives exhibited significant anti-inflammatory effects in vivo, indicating their potential for developing new anti-inflammatory drugs .

Scientific Research Applications

The compound 2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that imidazole derivatives can act as effective anticancer agents. For instance, compounds similar to this compound have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of imidazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The compound's structure-activity relationship (SAR) was analyzed, revealing that the trifluoromethyl group enhances activity by increasing lipophilicity and cellular uptake.

Antimicrobial Properties

Imidazole compounds have also shown promise as antimicrobial agents. Their mechanism generally involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

  • Case Study : Research published in Antimicrobial Agents and Chemotherapy tested several imidazole derivatives against resistant strains of bacteria. The findings indicated that modifications to the imidazole ring significantly affected antimicrobial efficacy, suggesting that this compound could be a candidate for further development.

Catalysis

Imidazole derivatives are also utilized as catalysts in organic synthesis due to their ability to stabilize transition states during chemical reactions.

  • Data Table : Comparison of Catalytic Activity
CatalystReaction TypeYield (%)Conditions
Imidazole AAldol Condensation85%Room Temp
2-Ethylthio ImidazoleMichael Addition90%50°C
Imidazole BEsterification80%Reflux

Electrochemical Sensors

The unique electronic properties of imidazoles make them suitable for use in electrochemical sensors for detecting various analytes.

  • Case Study : A study demonstrated the use of an imidazole-based sensor for detecting heavy metals in water. The sensor exhibited high sensitivity and selectivity due to the compound's electron-rich nature, facilitating electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related imidazole derivatives:

Compound Key Substituents Key Differences Implications
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol Thiol (-SH) at position 2 Ethylthio vs. thiol group Thiol may offer stronger hydrogen-bonding but lower stability under oxidative conditions.
4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole Methyl at position 4; nitro and trifluoromethyl groups on the same phenyl ring Substituent positions and lack of ethylthio Reduced steric bulk but altered electronic effects.
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(3-(trifluoromethyl)phenyl)-1H-imidazole Biphenyl-phenmethyl group at position 1 Bulky aromatic substituent vs. trifluoromethylphenyl Enhanced π-π stacking but reduced solubility.
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol Trifluoromethoxy group at position 1 Trifluoromethoxy vs. trifluoromethylphenyl; thiol vs. ethylthio Trifluoromethoxy may improve metabolic stability but alter electronegativity.

Physicochemical Properties

  • Lipophilicity : The ethylthio group increases logP compared to thiol analogs (e.g., ), enhancing membrane permeability.
  • Solubility : Nitro and trifluoromethyl groups reduce aqueous solubility, necessitating formulation strategies for in vivo applications.
  • Stability : Ethylthio groups are more stable than thiols, which may oxidize to disulfides .

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